NS 1738

Beschreibung

Eigenschaften

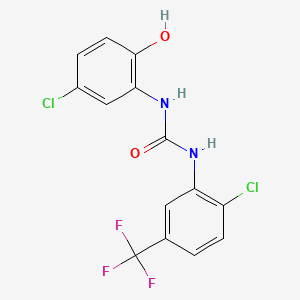

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXRNQPVSMGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309712 | |

| Record name | NS-1738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501684-93-1 | |

| Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-1738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-1738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-1738 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NS 1738 on the α7 Nicotinic Acetylcholine Receptor (nAChR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 1738 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function and various neuropsychiatric disorders. As a Type I PAM, this compound potentiates the receptor's response to agonists, such as acetylcholine (ACh), primarily by increasing the peak amplitude of ionic currents with minimal effect on the receptor's rapid desensitization kinetics.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on channel properties, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a technical resource for researchers and professionals involved in the study of nicotinic receptors and the development of novel therapeutics targeting the cholinergic system.

Introduction to this compound and the α7 nAChR

The α7 nAChR is a homopentameric ion channel composed of five α7 subunits.[4] It is widely expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex.[5] The receptor is characterized by its high permeability to calcium ions (Ca²⁺) and its rapid activation and desensitization in response to agonist binding.[4][6] The influx of Ca²⁺ through the α7 nAChR is a critical event that triggers a cascade of downstream signaling pathways involved in neurotransmitter release, synaptic plasticity, and cell survival.[3]

Dysfunction of the α7 nAChR has been linked to several neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[7][8] Consequently, enhancing the function of this receptor through positive allosteric modulation is a promising therapeutic strategy. This compound, with the chemical name 1-(5-chloro-2-hydroxy-phenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)-urea, is a well-characterized Type I α7 nAChR PAM that selectively enhances the receptor's function in the presence of an agonist.[6][9] Unlike Type II PAMs, this compound does not significantly alter the desensitization rate of the receptor.[2]

Mechanism of Action of this compound

Allosteric Binding and Modulation

This compound is a positive allosteric modulator, meaning it binds to a site on the α7 nAChR that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds.[3] This allosteric binding potentiates the receptor's response to the agonist. Theoretical studies using molecular docking and dynamics simulations have proposed several potential allosteric binding sites for this compound on a chimera of the α7 nAChR extracellular domain and an acetylcholine-binding protein (α7-AChBP). These sites include a "top pocket," a "vestibule pocket," and the "agonist sub-pocket."[7][8] The binding of this compound to these sites is thought to induce conformational changes that enhance the efficacy of agonist-mediated channel gating.

Experimental evidence from studies using chimeric receptors constructed from domains of the α7 nAChR and the 5-HT₃ receptor suggests that the extracellular N-terminal domain of the α7 subunit is critical for the allosteric modulation by this compound.[6]

Effects on α7 nAChR Channel Properties

The primary effect of this compound on the α7 nAChR is the potentiation of agonist-evoked currents. This is achieved by increasing the peak amplitude of the current without significantly affecting the rapid desensitization that is characteristic of this receptor subtype.[2] This distinguishes it from Type II PAMs, which markedly slow the desensitization process.

Specifically, this compound:

-

Increases Agonist Efficacy: It enhances the maximal response that can be elicited by an agonist.[7]

-

May Increase Agonist Potency: Some studies suggest that this compound can also increase the potency of agonists, causing a leftward shift in the agonist concentration-response curve.[2]

-

Has Minimal Effect on Desensitization: It does not significantly alter the rate at which the receptor enters a desensitized, non-conducting state in the continued presence of an agonist.[2][10]

The potentiation of the α7 nAChR by this compound leads to an increased influx of cations, most notably Ca²⁺, upon agonist stimulation. This enhanced Ca²⁺ signal is believed to be the primary mechanism underlying the pro-cognitive effects of this compound observed in vivo.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound's action on the α7 nAChR, compiled from various in vitro studies.

| Parameter | Species/System | Agonist | Value | Reference(s) |

| EC₅₀ (Potentiation) | Xenopus laevis oocytes (human α7) | Acetylcholine | 2.6 ± 1.1 µM | [5] |

| CHO/RIC-3 cells (human α7) | (-)-Nicotine | 21.7 µM | [10] | |

| Binding Affinity (Kd) | Theoretical (α7-AChBP chimera) | - | -6.76 to -9.15 kcal/mol | [7][8] |

| Effect on Desensitization (τdesensitization) | GH4C1 cells (human α7) | Acetylcholine (100 µM) | Modest slowing | [2] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to study the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential (typically at -60 to -80 mV) and record agonist-evoked currents.

-

Agonist (e.g., acetylcholine) is applied to the oocyte in the absence and presence of varying concentrations of this compound.

-

The peak amplitude and decay kinetics of the resulting currents are measured and analyzed to determine the EC₅₀ for potentiation and effects on desensitization.

-

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique provides a higher resolution recording of ion channel activity in cultured mammalian cells.

Methodology:

-

Cell Culture and Transfection: A mammalian cell line (e.g., HEK293, CHO, or GH4C1) is cultured and transiently transfected with a plasmid containing the cDNA for the human α7 nAChR.

-

Electrophysiological Recording:

-

A glass micropipette with a fire-polished tip is used to form a high-resistance seal with the membrane of a transfected cell.

-

The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

A rapid solution exchange system is used to apply agonist and this compound to the cell.

-

Current responses are recorded and analyzed for peak amplitude and desensitization kinetics.

-

Radioligand Binding Assays

While this compound itself does not bind to the orthosteric agonist binding site, radioligand binding assays are crucial for determining its allosteric nature and selectivity.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate cell membranes.

-

Binding Reaction:

-

Membrane preparations are incubated with a radiolabeled antagonist that binds to the orthosteric site of the α7 nAChR (e.g., [³H]methyllycaconitine).

-

The incubation is performed in the presence of varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known α7 nAChR antagonist.

-

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inability of this compound to displace the radiolabeled antagonist confirms its allosteric binding site.

Visualizations

Signaling and Modulation Pathways

Caption: Proposed mechanism of this compound action on the α7 nAChR signaling pathway.

Experimental Workflow for Electrophysiology

Caption: Generalized workflow for studying this compound effects using electrophysiology.

Conclusion

This compound serves as a prototypical Type I positive allosteric modulator of the α7 nAChR. Its ability to enhance agonist-evoked currents without significantly altering desensitization kinetics makes it a valuable tool for studying the physiological and pathological roles of this receptor. The increased understanding of its mechanism of action, facilitated by the experimental approaches detailed herein, provides a solid foundation for the rational design of novel therapeutic agents targeting the α7 nAChR for the treatment of cognitive deficits and other central nervous system disorders. The continued investigation into the precise molecular determinants of its binding and the downstream consequences of its modulatory effects will be crucial for advancing the therapeutic potential of α7 nAChR PAMs.

References

- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanion.de [nanion.de]

- 6. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of NS1738, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS1738 is a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes and neuroprotection. This document provides a comprehensive technical overview of NS1738, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. NS1738 enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak current amplitude with minimal effect on the receptor's desensitization kinetics. This unique profile suggests therapeutic potential for cognitive deficits observed in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel with high permeability to calcium, making it a critical player in synaptic transmission and plasticity.[1] Dysregulation of α7 nAChR function has been linked to cognitive impairments in various central nervous system disorders. Positive allosteric modulators (PAMs) of the α7 nAChR represent a promising therapeutic strategy, as they enhance the receptor's function in the presence of the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This offers a more nuanced modulation of cholinergic signaling compared to direct agonists.

NS1738, chemically known as N-(5-Chloro-2-hydroxyphenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, is a well-characterized Type I α7 nAChR PAM.[2] Unlike Type II PAMs, which significantly slow the receptor's desensitization, NS1738 potentiates the agonist-induced current while largely preserving the natural rapid desensitization kinetics of the α7 nAChR.[2][3] This property may offer a favorable safety profile by reducing the risk of calcium overload-induced cytotoxicity. In preclinical studies, NS1738 has demonstrated pro-cognitive effects, ameliorating deficits in animal models of learning and memory.[4]

Mechanism of Action

NS1738 functions by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that enhances the efficacy of ACh. The primary effect of NS1738 is an increase in the maximal peak current response elicited by ACh, with a modest or negligible effect on the agonist's potency (EC50).[5] A key characteristic of NS1738 as a Type I PAM is its minimal impact on the rapid desensitization of the α7 nAChR.[3]

dot

Caption: Mechanism of action of NS1738 on the α7 nAChR.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for NS1738 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of NS1738

| Parameter | Value | Experimental System | Reference |

| EC50 | 3.4 µM | Xenopus oocytes expressing human α7 nAChR | [6] |

| EC50 | 3.9 µM | Xenopus oocytes expressing rat α7 nAChR | [6] |

| Maximal Efficacy | ~2-fold increase in ACh-evoked current | Xenopus oocytes | [5] |

| Maximal Efficacy | ~6-fold increase in ACh-evoked current | Patch-clamp on transfected GH4C1 cells | [5] |

| Effect on ACh Potency | ~10-fold leftward shift (increased potency) | Xenopus oocytes | [5] |

| Effect on ACh Potency | No significant effect | Patch-clamp on transfected GH4C1 cells | [5] |

Table 2: Binding Affinity of NS1738 (Computational Data)

| Binding Site | Binding Energy (kcal/mol) | Method | Reference |

| Top Pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |

| Vestibule Pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |

| Agonist Sub-pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |

| Note: Experimental Ki values from competitive binding assays are not readily available in the reviewed literature. |

Table 3: Effect of NS1738 on α7 nAChR Desensitization Kinetics

| Parameter | Effect of NS1738 | Experimental System | Reference |

| Desensitization Rate | Modest slowing | Patch-clamp on transfected GH4C1 cells | [3] |

| τ desensitization | Increased from ~30 ms to ~57 ms | Patch-clamp on transfected GH4C1 cells | [3] |

Table 4: In Vivo Efficacy of NS1738 in Rodent Models of Cognition

| Animal Model | Effect | Effective Dose (i.p.) | Reference |

| Scopolamine-induced amnesia (Rat) | Reversal of cognitive deficits | 10 mg/kg | [4] |

| Nicotine Conditioned Place Preference (Mouse) | No effect on nicotine reward | 1 and 10 mg/kg | [4] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for characterizing the modulatory effects of NS1738 on human α7 nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α7 nAChR

-

Nuclease-free water

-

Collagenase solution

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

Recording solution (e.g., Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2)

-

Acetylcholine (ACh) stock solution

-

NS1738 stock solution (in DMSO)

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

-

TEVC amplifier and data acquisition system

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Incubate oocytes in collagenase solution to defolliculate.

-

cRNA Injection: Inject 50 nL of human α7 nAChR cRNA (e.g., 1 ng/μL) into the cytoplasm of Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Compound Application:

-

To determine the EC50 of NS1738, pre-apply various concentrations of NS1738 for a defined period (e.g., 2 minutes) followed by co-application with a fixed concentration of ACh (e.g., EC20).

-

To assess the effect on ACh potency, generate a full ACh concentration-response curve in the absence and presence of a fixed concentration of NS1738.

-

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Fit concentration-response data to the Hill equation to determine EC50 and maximal efficacy.

dot

Caption: Experimental workflow for TEVC electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for characterizing NS1738 on α7 nAChRs in a mammalian cell line.

Materials:

-

Mammalian cell line stably or transiently expressing human α7 nAChR (e.g., HEK293, GH4C1)

-

Cell culture medium and supplements

-

External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3)

-

Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3)

-

Borosilicate glass capillaries for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Rapid solution exchange system

Procedure:

-

Cell Culture: Culture cells expressing α7 nAChRs under standard conditions.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Compound Application:

-

Rapidly apply ACh using a fast perfusion system to elicit a current.

-

To test the effect of NS1738, pre-apply the compound for a set duration before co-application with ACh.

-

-

Data Analysis: Measure the peak current amplitude and the decay kinetics (desensitization). Fit the decay phase to an exponential function to determine the time constant (τ).

dot

References

- 1. rndsystems.com [rndsystems.com]

- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of NS 1738

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of NS 1738, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been instrumental in the study of α7 nAChR function and its potential as a therapeutic target for cognitive deficits. This document details the compound's mechanism of action, key experimental findings, and detailed protocols for its synthesis and evaluation.

Introduction: The Dawn of α7 nAChR Modulation

The quest for therapeutic agents to combat cognitive decline in disorders like Alzheimer's disease and schizophrenia has long focused on the cholinergic system. The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, emerged as a promising target. However, the rapid desensitization of this receptor upon activation by its endogenous ligand, acetylcholine (ACh), posed a significant challenge for therapeutic development. This led to the exploration of positive allosteric modulators (PAMs), compounds that bind to a site on the receptor distinct from the agonist binding site to enhance its function. This compound, scientifically known as 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea, was a landmark discovery in this endeavor, representing a novel approach to potentiate α7 nAChR activity.[1][2]

Discovery and Chemical Synthesis

The development of this compound was a pivotal moment in the exploration of α7 nAChR pharmacology. While the exact date of its initial synthesis is not publicly detailed, its characterization as a potent and selective α7 PAM was first extensively reported in the mid-2000s.

Synthesis Protocol

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic urea linkage. The following protocol is a representative synthesis based on established methods for creating unsymmetrical ureas.

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)aniline

This starting material can be synthesized from commercially available precursors through standard aromatic substitution and reduction reactions.

Step 2: Formation of the Isocyanate Intermediate

2-chloro-5-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., toluene) to yield 2-chloro-5-(trifluoromethyl)phenyl isocyanate.

Step 3: Synthesis of 2-amino-4-chlorophenol

This intermediate is typically prepared from 4-chlorophenol via nitration followed by reduction of the nitro group.

Step 4: Urea Formation

The final step involves the reaction of the isocyanate from Step 2 with the aminophenol from Step 3. The 2-chloro-5-(trifluoromethyl)phenyl isocyanate is added dropwise to a solution of 2-amino-4-chlorophenol in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography. The product, 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea (this compound), is then isolated and purified by crystallization or column chromatography.

Pharmacological Profile and Mechanism of Action

This compound is classified as a Type I PAM of the α7 nAChR. This classification is based on its characteristic effect of increasing the peak amplitude of the current evoked by an agonist like acetylcholine, with only minimal effects on the receptor's desensitization kinetics.[3] This is in contrast to Type II PAMs, which significantly slow the desensitization process.

Allosteric Modulation of the α7 nAChR

This compound does not bind to the orthosteric agonist binding site of the α7 nAChR and, when applied alone, does not activate the receptor.[2] Instead, it binds to a distinct allosteric site, enhancing the receptor's response to an agonist.[1][4] This potentiation is achieved by increasing the maximal efficacy (Emax) of acetylcholine and, in some experimental systems, also increasing its potency (decreasing the EC50).[3]

dot

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species/System | Value | Reference(s) |

| EC50 (for potentiation of ACh response) | Human α7 nAChR (Xenopus oocytes) | 3.4 µM | [5] |

| Rat α7 nAChR (Xenopus oocytes) | 3.9 µM | [5] | |

| Human α7 nAChR (HEK293 cells, Patchliner) | 2.6 ± 1.1 µM | [6] | |

| Effect on ACh Emax | Xenopus oocytes | ~2-fold increase | [3] |

| Mammalian cells (patch-clamp) | ~6-fold increase | [3] | |

| Effect on ACh Potency | Xenopus oocytes | ~10-fold increase (leftward shift) | [3] |

| Mammalian cells (patch-clamp) | No significant change | [3] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference(s) |

| Brain:Plasma Ratio | 0.50 | [3] |

| Plasma Half-life (t1/2) | 42 minutes |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is crucial for studying the function of ion channels expressed in a heterologous system.

Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human or rat α7 nAChR subunit

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Micropipettes (for injection and recording)

-

Recording chamber

-

Solutions:

-

Oocyte Ringer's 2 (OR2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.

-

Recording solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Agonist solution: Acetylcholine (ACh) dissolved in recording solution to the desired concentration.

-

Modulator solution: this compound dissolved in recording solution to the desired concentration.

-

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). Inject each oocyte with approximately 50 nL of α7 nAChR cRNA (e.g., at 1 ng/nL). Incubate the injected oocytes for 2-7 days at 18°C in OR2 solution supplemented with antibiotics.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Drug Application:

-

Apply a control pulse of ACh (e.g., 100 µM for 1 second) and record the inward current.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a solution containing this compound for a defined period (e.g., 1 minute).

-

Co-apply the same concentration of ACh in the presence of this compound and record the potentiated current.

-

Repeat with different concentrations of this compound to generate a concentration-response curve.

-

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound. Normalize the potentiated responses to the control response. Fit the concentration-response data to the Hill equation to determine the EC50 and Emax of this compound.

dot

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the study of ion channel activity in a more physiologically relevant mammalian cell system.

Objective: To characterize the effect of this compound on ACh-evoked currents and desensitization kinetics in mammalian cells expressing α7 nAChRs.

Materials:

-

Mammalian cell line (e.g., HEK293, GH4C1) transiently or stably expressing the human or rat α7 nAChR.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and polisher.

-

Borosilicate glass capillaries.

-

Recording chamber and perfusion system.

-

Solutions:

-

External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[7]

-

Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES, pH adjusted to 7.2 with KOH.[7]

-

Agonist and modulator solutions: Prepared in the external solution.

-

Procedure:

-

Cell Culture and Transfection: Culture cells under standard conditions. If using transient transfection, introduce the plasmid DNA encoding the α7 nAChR using a suitable method (e.g., lipofection) 24-48 hours before recording.

-

Pipette Preparation: Pull and polish borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place the coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the recording pipette and form a gigaseal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Rapidly apply ACh (e.g., 300 µM) using a fast perfusion system and record the inward current.

-

Wash with external solution.

-

Pre-apply this compound for a set duration before co-applying with ACh.

-

To study desensitization, apply a prolonged pulse of ACh (e.g., 200 ms) in the absence and presence of this compound and fit the decay of the current to an exponential function.

-

-

Data Analysis: Measure peak current amplitudes and desensitization time constants (τ). Compare these parameters between control and this compound conditions.

In Vivo Behavioral Assays in Rats

Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in spatial learning and memory.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Circular water tank (e.g., 1.8 m diameter) filled with opaque water (e.g., using non-toxic white paint).

-

Submerged escape platform.

-

Video tracking system.

-

Scopolamine hydrobromide.

-

This compound.

-

Vehicle solution.

Procedure:

-

Acclimation: Handle the rats for several days before the experiment.

-

Drug Administration: Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit, typically 30 minutes before the first trial of each day. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before scopolamine administration.

-

Acquisition Phase (e.g., 4 days, 4 trials/day):

-

Place the rat into the pool facing the wall at one of four randomized start locations.

-

Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.

-

If the rat fails to find the platform within the allotted time, guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (e.g., on day 5):

-

Remove the platform from the pool.

-

Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze escape latency and path length across acquisition days using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.

dot

Objective: To evaluate the effect of this compound on short-term social recognition memory.[3][8]

Materials:

-

Adult male rats.

-

Juvenile male rats.

-

Test arena (e.g., a clean standard rat cage).

-

Stopwatch or automated tracking system.

-

This compound and vehicle.

Procedure:

-

Acclimation: Acclimate the adult rat to the test arena for a period (e.g., 30 minutes) before the first trial.

-

Trial 1 (T1): Introduce a juvenile rat into the arena with the adult rat. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) over a set period (e.g., 5 minutes).

-

Drug Administration: Immediately after T1, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the adult rat.

-

Inter-Trial Interval (ITI): Return the adult rat to its home cage for a specified ITI (e.g., 2 hours).

-

Trial 2 (T2): Re-introduce the same juvenile rat into the test arena with the adult rat. Record the investigation time as in T1.

-

Data Analysis: Calculate a recognition ratio (T2/T1). A ratio significantly less than 1 indicates memory of the juvenile. Compare the recognition ratios between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Historical Perspective and Significance

The discovery and characterization of this compound marked a significant advancement in the field of nicotinic receptor pharmacology. It provided a valuable tool to dissect the role of α7 nAChR potentiation in cognitive processes and demonstrated the therapeutic potential of allosteric modulation for CNS disorders. The pro-cognitive effects observed with this compound in preclinical models paved the way for the development of other α7 nAChR PAMs, some of which have advanced to clinical trials.

dot

Conclusion

This compound remains a cornerstone compound in the study of α7 nAChR pharmacology. Its well-defined mechanism of action as a Type I PAM and its demonstrated in vivo efficacy have provided a solid foundation for the continued exploration of allosteric modulators as a therapeutic strategy for cognitive disorders. This technical guide serves as a comprehensive resource for researchers seeking to understand and utilize this important pharmacological tool.

References

- 1. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Making sure you're not a bot! [nanion.de]

- 7. axolbio.com [axolbio.com]

- 8. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

NS 1738: A Deep Dive into its Selectivity for Nicotinic Acetylcholine Receptor Subtypes

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of NS 1738, a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of its molecular interactions and experimental workflows.

Executive Summary

This compound is a well-characterized Type I positive allosteric modulator that demonstrates high selectivity for the α7 nAChR subtype. It potentiates the receptor's response to the endogenous agonist acetylcholine (ACh) with low micromolar efficacy. Extensive electrophysiological studies have confirmed that this compound exhibits no significant agonist or antagonist activity at other major nAChR subtypes, including the neuronal α4β2 and α3β4, and the muscle-type α1β1γδ receptors, underscoring its specific modulatory role at α7 nAChRs. This selectivity profile makes this compound a valuable tool for studying the physiological and pathological roles of α7 nAChRs and a potential starting point for the development of targeted therapeutics.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through functional assays, particularly two-electrode voltage clamp and patch-clamp electrophysiology. The data consistently demonstrate its potentiation of α7 nAChRs while showing a lack of direct activity at other subtypes.

| Receptor Subtype | Species | Expression System | Assay Type | Parameter | Value | Reference |

| α7 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | EC50 | 3.4 µM | [1][2] |

| α7 | Rat | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | EC50 | 3.9 µM | [1][2] |

| α7 | Human | GH4C1 cells | Whole-Cell Patch Clamp | Emax (% of ACh max) | ~600% | Timmermann et al., 2007 |

| α4β2 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |

| α3β4 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |

| α1β1γδ | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |

Detailed Experimental Methodologies

The following protocols are based on the seminal work by Timmermann et al. (2007) which first characterized the selectivity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique was employed to assess the functional activity of this compound on various human nAChR subtypes expressed in oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically removed from mature female Xenopus laevis frogs.

-

The follicular membrane is removed by treatment with collagenase.

-

Oocytes are injected with cRNA encoding the specific human nAChR subunits (e.g., α7, α4 and β2, α3 and β4, or α1, β1, γ, and δ).

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with oocyte Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

The membrane potential is clamped at a holding potential of -80 mV.

-

Agonist solutions (e.g., acetylcholine) are applied to the oocyte via the perfusion system.

-

To test for positive allosteric modulation, this compound is co-applied with the agonist.

-

To test for direct agonist or antagonist activity, this compound is applied alone or pre-applied before the agonist, respectively.

-

The resulting currents are recorded, amplified, and digitized for analysis.

Whole-Cell Patch-Clamp Electrophysiology in GH4C1 Cells

This method was utilized to provide a more detailed characterization of the modulatory effects of this compound on human α7 nAChRs expressed in a mammalian cell line.

1. Cell Culture and Transfection:

-

GH4C1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with the cDNA encoding the human α7 nAChR subunit using a suitable transfection reagent.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an external saline solution.

-

A glass micropipette with a resistance of 3-5 MΩ, filled with an internal solution, is brought into contact with a cell.

-

A high-resistance seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

Agonist and this compound are rapidly applied to the cell using a fast-perfusion system.

-

The resulting currents are recorded, filtered, and digitized for analysis of peak amplitude and desensitization kinetics.

Visualizing Molecular Interactions and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

References

In Vivo Effects of NS 1738 on Cognition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NS 1738 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated pro-cognitive effects in preclinical in vivo studies. By binding to an allosteric site on the α7 nAChR, this compound enhances the receptor's response to the endogenous agonist, acetylcholine. This potentiation of cholinergic signaling has been shown to ameliorate cognitive deficits in rodent models of learning and memory. This technical guide provides a comprehensive overview of the in vivo cognitive effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing methodologies for the behavioral assays used to assess its efficacy.

Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR

This compound is classified as a Type I PAM, which means it enhances the peak current response of the α7 nAChR to acetylcholine with only marginal effects on the receptor's desensitization kinetics.[1] Unlike direct agonists, this compound has no effect on the receptor in the absence of acetylcholine.[2] When acetylcholine binds to the α7 nAChR in the presence of this compound, the receptor's ion channel opens more effectively, leading to an increased influx of cations and enhanced neuronal excitability.[2][3] This modulation of cholinergic signaling is believed to be the primary mechanism underlying the cognitive-enhancing properties of this compound.[2] The compound is reported to be modestly brain-penetrant.[2]

In Vivo Cognitive Efficacy

The cognitive-enhancing effects of this compound have been demonstrated in established rodent models of learning and memory. The primary findings are summarized below.

Data Presentation

| Cognitive Domain | Animal Model | Assay | Key Findings | Reference |

| Learning and Memory | Scopolamine-induced amnesia in rats | Water Maze | This compound counteracted the deficit in the acquisition of the water-maze learning task induced by the muscarinic receptor antagonist scopolamine. | [2] |

| Social Memory | Normal rats | Social Recognition Test | This compound improved performance in the social recognition test, indicating an enhancement of short-term social memory. | [2] |

| Neuronal Excitability | Rats | In vivo electrophysiology | Local application of this compound in the hippocampus was shown to increase the firing rate of neurons. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to evaluate the in vivo cognitive effects of this compound.

Scopolamine-Induced Deficit in the Water Maze Task

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The protocol to assess the efficacy of this compound in a scopolamine-induced amnesia model is as follows:

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the four quadrants of the pool. The room should contain various distal visual cues.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Habituation: Animals are allowed a free swim in the pool for 60 seconds without the platform.

-

Drug Administration: Animals are pre-treated with either vehicle, scopolamine (to induce cognitive deficit), or scopolamine in combination with this compound at various doses. Administration is typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection a set time before the task (e.g., 30 minutes).

-

Acquisition Training: Each rat undergoes a series of trials (e.g., 4 trials per day for 4-5 consecutive days). For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool. The rat is allowed to swim and find the hidden platform. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

-

Data Collection: The primary endpoint is the escape latency (the time taken to find the platform). Other measures such as path length and swimming speed are also recorded using a video tracking system.

-

Probe Trial (Optional): Following the final day of training, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Expected Outcome: Scopolamine-treated animals are expected to show a significantly longer escape latency compared to vehicle-treated controls. Effective doses of this compound are expected to significantly reduce the scopolamine-induced increase in escape latency, indicating a reversal of the cognitive deficit.

Social Recognition Test

The social recognition test assesses short-term memory in rodents by capitalizing on their natural tendency to investigate novel conspecifics more than familiar ones.

-

Apparatus: A standard open-field arena.

-

Animals: Adult male rats are typically used as subjects, with juvenile conspecifics used as social stimuli.

-

Procedure:

-

Habituation: The adult rat is habituated to the testing arena for a period of time (e.g., 30 minutes) for several days prior to the test.

-

Drug Administration: The adult rat is administered this compound or vehicle at a specified time before the first exposure to the juvenile.

-

First Exposure (T1): A juvenile rat is placed in the home cage of the adult rat for a short period (e.g., 5 minutes). The total time the adult rat spends actively investigating the juvenile (e.g., sniffing) is recorded.

-

Inter-Exposure Interval (IEI): A delay is introduced between the first and second exposures (e.g., 60 to 120 minutes).

-

Second Exposure (T2): The same juvenile rat is reintroduced to the adult rat's cage for another 5-minute period. The investigation time is again recorded.

-

Data Analysis: A discrimination index is calculated, often as (Time investigating novel - Time investigating familiar) / (Total investigation time). A higher discrimination index indicates better memory. In this two-exposure paradigm, a significant reduction in investigation time during T2 compared to T1 indicates recognition memory.

-

-

Expected Outcome: Vehicle-treated animals are expected to show a significant decrease in investigation time during the second exposure, demonstrating memory of the juvenile. This compound is expected to enhance this effect, leading to a greater reduction in investigation time during the second exposure compared to the vehicle group, indicating improved social recognition memory.

Signaling Pathways and Logical Relationships

The cognitive-enhancing effects of this compound are rooted in its ability to modulate cholinergic neurotransmission, which in turn influences downstream signaling cascades crucial for synaptic plasticity and cognitive function.

Conclusion

This compound represents a promising mechanism for cognitive enhancement through the positive allosteric modulation of α7 nAChRs. In vivo studies have confirmed its ability to reverse chemically-induced learning and memory deficits and to improve social memory in rats. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the cognitive effects of this compound and similar compounds. Future research should aim to explore the efficacy of this compound in a broader range of cognitive domains and in animal models of age-related cognitive decline and neurodegenerative diseases.

References

- 1. Short- and Long-Term Social Recognition Memory Are Differentially Modulated by Neuronal Histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NS 1738: A Potential Therapeutic for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS 1738 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. As a Type I PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine without significantly altering its desensitization kinetics. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits in animal models, suggesting a possible therapeutic role in neurodegenerative disorders such as Alzheimer's disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Core Compound Properties

This compound, with the chemical name N-(5-chloro-2-hydroxyphenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]-urea, is a small molecule with the following physicochemical properties[1]:

| Property | Value |

| CAS Number | 501684-93-1 |

| Molecular Formula | C₁₄H₉Cl₂F₃N₂O₂ |

| Molecular Weight | 365.13 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Positive Allosteric Modulation of α7-nAChR

This compound acts as a positive allosteric modulator at the α7-nAChR[2]. Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to acetylcholine, leading to an increased influx of cations, primarily Ca²⁺, upon agonist binding.

Theoretical studies suggest that this compound can bind to three potential allosteric sites within the extracellular domain of the α7-nAChR: the top pocket, the vestibule pocket, and the agonist sub-pocket[3][4][5][6]. The urea group of this compound is critical for its binding affinity through the formation of hydrogen bonds with the receptor[3][4][5][6].

As a Type I PAM , this compound is characterized by its ability to increase the peak amplitude of acetylcholine-evoked currents with only marginal effects on the receptor's rapid desensitization kinetics[7]. This is in contrast to Type II PAMs, which significantly slow down the desensitization process. The preservation of the natural desensitization profile by Type I PAMs like this compound may offer a better safety profile by reducing the risk of Ca²⁺-induced excitotoxicity.

Preclinical Data

In Vitro Efficacy

Electrophysiological studies have quantified the potency of this compound in enhancing α7-nAChR function.

| Parameter | Species | Value | Reference |

| EC₅₀ (for potentiation of ACh-evoked currents) | Human (expressed in Xenopus oocytes) | 3.4 µM | [2] |

| EC₅₀ (for potentiation of ACh-evoked currents) | Rat (expressed in Xenopus oocytes) | 3.9 µM | [2] |

| Binding Affinities (at three allosteric sites) | Chimera (α7-AChBP) | -6.76 to -9.15 kcal/mol | [3][4][5][6] |

This compound demonstrates selectivity for the α7-nAChR, with no substantial activity reported at α4β2, α3β3, and α1-containing nAChRs[8].

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have provided insights into the in vivo disposition of this compound.

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (i.p.) | [2] |

| Dose | 10 mg/kg | [2] |

| Peak Brain Concentration | ~80 ng/mL (~200 nM) | [2] |

| Time to Peak Brain Concentration | ~30 minutes | [2] |

| Brain/Plasma Ratio (AUCbrain/AUCplasma) | 0.50 | [2] |

| Plasma Half-life (t½) | ~42 minutes | [2] |

These data indicate that this compound is modestly brain-penetrant.

In Vivo Cognitive Efficacy

This compound has shown pro-cognitive effects in a rat model of cholinergic deficit.

| Animal Model | Effect of this compound | Reference |

| Scopolamine-induced cognitive deficit (Water Maze Task) | Counteracted the deficit in acquisition of the learning task | [8] |

Relevance to Alzheimer's Disease

The rationale for exploring this compound as a potential therapeutic for Alzheimer's disease is rooted in the well-established cholinergic deficit observed in the brains of Alzheimer's patients. The α7-nAChR, in particular, plays a crucial role in cognitive functions such as learning and memory.

α7-nAChR Signaling and Neuroprotection

Activation of α7-nAChRs triggers several downstream signaling pathways that are relevant to neuronal health and plasticity.

Caption: Downstream signaling of α7-nAChR activation.

Activation of the PI3K/Akt pathway is known to inhibit glycogen synthase kinase 3-beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, α7-nAChR signaling can lead to the activation of the MAPK/ERK pathway, which, while involved in neuroprotective mechanisms, has also been linked to tau phosphorylation[9]. The precise impact of this compound on these pathways in the context of Alzheimer's pathology requires further investigation.

Interaction with Amyloid-Beta and Tau

While there are no direct studies on the effect of this compound on amyloid-beta (Aβ) and tau pathologies, the α7-nAChR is known to interact with Aβ. Soluble Aβ oligomers can bind to α7-nAChRs and modulate their function, although the exact nature of this interaction is complex and appears to be concentration-dependent[10]. Some studies suggest that Aβ can act as an agonist at low concentrations and an antagonist at higher concentrations[11]. Activation of α7-nAChRs has been shown to mediate Aβ-induced tau phosphorylation via ERK and JNK-1 pathways[9].

Given that this compound potentiates the effect of the endogenous agonist acetylcholine, it could potentially counteract the inhibitory effects of higher concentrations of Aβ on α7-nAChR function. However, its influence on Aβ-mediated tau phosphorylation via α7-nAChR signaling remains to be elucidated.

Experimental Protocols

The following are representative protocols for key experiments used to characterize α7-nAChR positive allosteric modulators like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels expressed in the membrane of Xenopus oocytes.

Caption: Workflow for TEVC recording in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNA encoding the human or rat α7-nAChR and incubated for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Glass microelectrodes are pulled and filled with a high-concentration salt solution (e.g., 3 M KCl) to achieve a resistance of 0.5-5 MΩ.

-

Recording: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two electrodes: one to measure the membrane potential and one to inject current. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: Acetylcholine is applied to elicit a baseline current response. After a washout period, the oocyte is pre-incubated with this compound for a defined period before co-application of acetylcholine and this compound. The potentiation of the current is measured. A concentration-response curve is generated by applying various concentrations of this compound.

Scopolamine-Induced Cognitive Deficit in the Morris Water Maze

This behavioral test assesses spatial learning and memory in rodents.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. afpc.info [afpc.info]

- 6. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Alpha 7 nicotinic acetylcholine receptors mediate beta-amyloid peptide-induced tau protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta-Amyloid activates presynaptic alpha7 nicotinic acetylcholine receptors reconstituted into a model nerve cell system: involvement of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Modulation of Human α7 Nicotinic Receptor by Amyloid-β Peptides [frontiersin.org]

The Role of NS1738 in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current antipsychotic medications offer limited therapeutic benefit. The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits.[1][2] NS1738 is a selective positive allosteric modulator (PAM) of the α7 nAChR, categorized as a Type I PAM due to its minimal impact on receptor desensitization kinetics.[3][4] This technical guide provides an in-depth overview of the role of NS1738 in preclinical schizophrenia research models, detailing its mechanism of action, experimental protocols, and effects on cognitive and neurobiological parameters.

Mechanism of Action of NS1738

NS1738 enhances the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where endogenous acetylcholine (ACh) binds.[5] This binding potentiates the receptor's response to ACh, increasing the probability of ion channel opening and subsequent calcium influx without significantly altering the natural pattern of receptor activation and desensitization.[5][6] The α7 nAChR is a ligand-gated ion channel with high permeability to calcium, and its activation triggers several downstream signaling cascades implicated in synaptic plasticity, neuroinflammation, and cell survival.[1][7]

Theoretical studies suggest that NS1738 may bind to three potential allosteric sites on a chimera structure of the α7 nAChR: the top pocket, the vestibule pocket, and the agonist sub-pocket.[8] The extracellular N-terminal domain and the M2-M3 segment of the receptor are considered critical for the allosteric modulation by NS1738.[5]

Signaling Pathways Modulated by NS1738

Activation of the α7 nAChR by an agonist, potentiated by NS1738, initiates a cascade of intracellular signaling events. The primary event is the influx of calcium (Ca2+), which acts as a second messenger to activate various downstream pathways.

Key signaling pathways influenced by α7 nAChR activation include:

-

ERK/CREB Pathway: The influx of calcium can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] Activated ERK can then phosphorylate the cAMP Response Element-Binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity and memory formation.[2]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another important pathway activated downstream of α7 nAChR. This pathway is heavily involved in promoting cell survival and neuroprotection.[7]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated, particularly in the context of the anti-inflammatory effects of α7 nAChR activation.

NS1738 in Animal Models of Schizophrenia

NS1738 has been investigated in several preclinical models that aim to replicate the cognitive deficits observed in schizophrenia. These models often involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), ketamine, or dizocilpine (MK-801), or utilize neurodevelopmental disruption models like the methylazoxymethanol acetate (MAM) model.

Data from Preclinical Behavioral Studies

| Model | Behavioral Test | Cognitive Domain | Effect of NS1738 | Reference |

| Scopolamine-induced amnesia (Rat) | Social Recognition Test | Social Memory | Improved performance, comparable to nicotine. | [2] |

| Scopolamine-induced amnesia (Rat) | Water Maze | Spatial Learning & Memory | Improved acquisition of the task. | [2] |

| Normal Rats | Novel Object Recognition | Recognition Memory | Enhanced recognition memory. | [7] |

| MAM Model (Rat) | - | Dopaminergic Activity | Did not significantly alter the number of spontaneously active VTA DA neurons. | [9][10] |

Note: Specific quantitative data on the effects of NS1738 in PCP, ketamine, or MK-801 induced cognitive deficit models for the Novel Object Recognition and Social Recognition tests were not available in the searched literature.

Detailed Experimental Protocols

Schizophrenia-Like Cognitive Deficit Models

1. Sub-chronic Phencyclidine (PCP) Model for Novel Object Recognition (NOR) Test [11]

-

Animals: Adult male Lister Hooded or Sprague-Dawley rats.

-

Induction of Cognitive Deficit:

-

Administer PCP (5 mg/kg, i.p.) twice daily for 7 consecutive days.

-

A control group receives vehicle (e.g., saline) on the same schedule.

-

-

Washout Period:

-

Allow for a 7-day washout period following the final PCP injection before behavioral testing.

-

-

NS1738 Administration:

-

Dissolve NS1738 in a vehicle of saline containing 5% DMSO and 5% Kolliphor HS 15.[10]

-

Administer NS1738 at the desired dose and route (e.g., intraperitoneally) at a specified time before the T1 (training) or T2 (testing) phase of the NOR test.

-

-

Novel Object Recognition (NOR) Protocol:

-

Habituation: Allow rats to explore an empty open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) on one or two days preceding the test.

-

Training (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).

-

Testing (T2): Replace one of the familiar objects with a novel object. Allow the rat to explore the objects for the same duration as in T1.

-

Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

2. Acute NMDA Antagonist (MK-801 or Ketamine) Models

-

Animals: Adult male mice (e.g., C57BL/6J) or rats.

-

Induction of Cognitive Deficit:

-

Administer a single injection of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or ketamine (e.g., 3-30 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the training phase of the behavioral test.

-

-

NS1738 Administration:

-

Administer NS1738 at a specified time prior to the NMDA antagonist or concurrently.

-

-

Behavioral Testing:

-

Novel Object Recognition (NOR): Follow a similar protocol as described for the PCP model.

-

Social Recognition Test:

-

Habituation: Acclimate the test animal to the testing arena.

-

Social Interaction (T1): Introduce a juvenile "stimulus" animal and allow for a period of social interaction (e.g., 4 minutes).

-

Inter-Trial Interval (ITI): A variable ITI can be used to assess short-term or long-term social memory.

-

Testing (T2): Re-introduce the familiar juvenile along with a novel juvenile.

-

Data Analysis: Measure the time the test animal spends investigating each juvenile. Calculate a discrimination index similar to the NOR test.

-

-

Electrophysiology

Whole-Cell Patch Clamp Recordings

This technique can be used to study the effects of NS1738 on α7 nAChR currents in vitro.

-

Cell Line: Use a cell line stably expressing the α7 nAChR, such as GH4C1 cells.

-

Recording Configuration:

-

Perform recordings in the whole-cell configuration at room temperature.

-

Hold cells at a membrane potential of -60 mV to -75 mV.

-

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 glucose, and 20 sucrose, pH 7.4.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 5 HEPES, 5 EGTA, 3 MgCl2, and 2 Na2ATP, pH 7.2.

-

-

Drug Application:

-

Apply acetylcholine (ACh) or another α7 nAChR agonist via a perfusion system to evoke currents.

-

Co-apply NS1738 with the agonist to determine its modulatory effects on current amplitude, activation, and desensitization kinetics.

-

Neurochemical Analysis

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest, such as the medial prefrontal cortex or nucleus accumbens.

-

-

Microdialysis Procedure:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

NS1738 Administration:

-

Administer NS1738 systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Data Analysis:

-

Express neurotransmitter levels as a percentage of the baseline established before drug administration.

-

Conclusion

NS1738, as a Type I positive allosteric modulator of the α7 nAChR, represents a valuable pharmacological tool for investigating the role of this receptor in the cognitive deficits associated with schizophrenia. The experimental models and protocols outlined in this guide provide a framework for researchers to further elucidate the therapeutic potential of α7 nAChR modulation. Future studies focusing on generating robust quantitative data on the effects of NS1738 in well-validated animal models of schizophrenia are crucial for advancing our understanding and moving towards clinical applications. The exploration of NS1738's impact on downstream signaling pathways and its interaction with other neurotransmitter systems will also be vital in developing novel therapeutic strategies for the cognitive impairments in schizophrenia.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. acad.carleton.edu [acad.carleton.edu]

- 5. Schizophrenia-Like Dopamine Release Abnormalities in a Mouse Model of NMDA Receptor Hypofunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. sophion.com [sophion.com]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile and Preclinical Evaluation of NS-1738 in Rodent Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NS-1738 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated pro-cognitive effects in rodent models. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of NS-1738 in rodents, details the experimental protocols for key in vivo efficacy studies, and illustrates the associated signaling pathways. While specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of NS-1738 are limited in publicly available literature, this guide consolidates the current knowledge to support further research and development.

Pharmacokinetic Properties of NS-1738 in Rodents

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. For NS-1738, a key characteristic that has been reported is its ability to penetrate the central nervous system (CNS), a prerequisite for its action on α7 nAChRs in the brain.

Data Presentation

Quantitative pharmacokinetic data for NS-1738 in rodents is not extensively available in the public domain. The most consistently reported parameter is its brain distribution.

| Parameter | Species | Value | Reference |

| Brain:Plasma Ratio | Rat | 0.50 | [1][2] |

This brain-to-plasma ratio of 0.50 indicates that NS-1738 is modestly brain-penetrant.[1][2] Further details regarding its oral bioavailability, plasma clearance, volume of distribution, and elimination half-life in rodents have not been identified in the reviewed literature.

Experimental Protocols

NS-1738 has been evaluated in rodent models of cognitive impairment, demonstrating its potential as a cognitive enhancer. The following are detailed methodologies for the key behavioral assays used in these preclinical studies.